1-(1-(((4-Aminophenyl)sulfonyl)imino)propyl)piperidine
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Overview
Description
1-(1-(((4-Aminophenyl)sulfonyl)imino)propyl)piperidine, also known as SPIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a piperidine derivative with a sulfonylimine group, and it has been shown to have unique properties that make it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
The exact mechanism of action of 1-(1-(((4-Aminophenyl)sulfonyl)imino)propyl)piperidine is not yet fully understood, but it is believed to act as a reversible inhibitor of certain enzymes. Specifically, 1-(1-(((4-Aminophenyl)sulfonyl)imino)propyl)piperidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-(((4-Aminophenyl)sulfonyl)imino)propyl)piperidine has a number of biochemical and physiological effects, including the ability to modulate neurotransmitter release and synaptic plasticity. Additionally, 1-(1-(((4-Aminophenyl)sulfonyl)imino)propyl)piperidine has been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(1-(((4-Aminophenyl)sulfonyl)imino)propyl)piperidine is its excellent photophysical properties, which make it an ideal candidate for use in fluorescence microscopy. Additionally, its ability to inhibit acetylcholinesterase makes it a valuable tool for studying the role of this enzyme in various physiological processes. However, one limitation of 1-(1-(((4-Aminophenyl)sulfonyl)imino)propyl)piperidine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research involving 1-(1-(((4-Aminophenyl)sulfonyl)imino)propyl)piperidine. One area of study could involve the development of new fluorescent probes based on the structure of 1-(1-(((4-Aminophenyl)sulfonyl)imino)propyl)piperidine, with the goal of improving their photophysical properties and expanding their range of applications. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(1-(((4-Aminophenyl)sulfonyl)imino)propyl)piperidine and its potential therapeutic applications in the treatment of neurological disorders.
Synthesis Methods
The synthesis of 1-(1-(((4-Aminophenyl)sulfonyl)imino)propyl)piperidine involves several steps, starting with the reaction of 4-aminobenzenesulfonamide with propargyl bromide to form N-(prop-2-yn-1-yl)benzenesulfonamide. This intermediate is then reacted with piperidine and triethylamine to form the final product, 1-(1-(((4-Aminophenyl)sulfonyl)imino)propyl)piperidine.
Scientific Research Applications
1-(1-(((4-Aminophenyl)sulfonyl)imino)propyl)piperidine has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of study involves its use as a fluorescent probe for imaging biological systems. 1-(1-(((4-Aminophenyl)sulfonyl)imino)propyl)piperidine has been shown to have excellent photophysical properties, including high quantum yield and good photostability, making it an ideal candidate for use in fluorescence microscopy.
properties
CAS RN |
126826-68-4 |
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Product Name |
1-(1-(((4-Aminophenyl)sulfonyl)imino)propyl)piperidine |
Molecular Formula |
C14H21N3O2S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(NE)-4-amino-N-(1-piperidin-1-ylpropylidene)benzenesulfonamide |
InChI |
InChI=1S/C14H21N3O2S/c1-2-14(17-10-4-3-5-11-17)16-20(18,19)13-8-6-12(15)7-9-13/h6-9H,2-5,10-11,15H2,1H3/b16-14+ |
InChI Key |
FKYQYLAJEIGFCB-JQIJEIRASA-N |
Isomeric SMILES |
CC/C(=N\S(=O)(=O)C1=CC=C(C=C1)N)/N2CCCCC2 |
SMILES |
CCC(=NS(=O)(=O)C1=CC=C(C=C1)N)N2CCCCC2 |
Canonical SMILES |
CCC(=NS(=O)(=O)C1=CC=C(C=C1)N)N2CCCCC2 |
synonyms |
1-(1-(((4-Aminophenyl)sulfonyl)imino)propyl)piperidine |
Origin of Product |
United States |
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